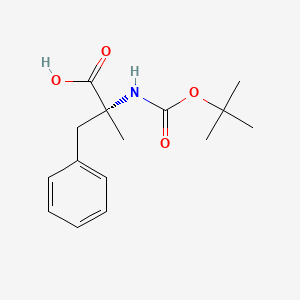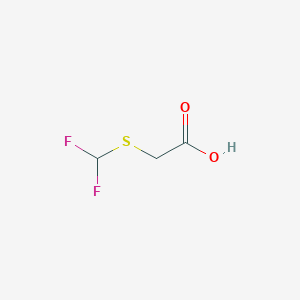
INDIUM CHLORIDE, HYDROUS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium chloride, hydrous, is a chemical compound with the formula InCl₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound is a white, flaky solid that is highly soluble in water and other polar solvents. It is widely used in various industrial and scientific applications due to its unique properties as a Lewis acid and its ability to form complexes with various ligands .
Mechanism of Action
Target of Action
Indium Chloride, Hydrous primarily targets monoclonal antibodies in preparations used for in vivo diagnostic imaging procedures . It is also used for radiolabeling Zevalin in preparations used for radioimmunotherapy procedures .
Mode of Action
This compound acts as a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint, and Zevalin .
Biochemical Pathways
This compound is involved in a variety of biochemical pathways. It is used as a catalyst in the synthesis of indolylindolines through self-addition of indoles . It also catalyzes the formation of vinyl indoles from unfunctionalized indoles and vinyl azides .
Pharmacokinetics
It has been observed that indium complexes mostly get into the systemic circulation after inhalation through the lungs .
Result of Action
The result of this compound’s action is primarily seen in its role as a catalyst in organic synthesis . It facilitates the formation of various compounds, including indolylindolines and vinyl indoles .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it reacts with water, catalyzing a disproportionation reaction . It also reacts with oxygen in the air when heated .
Biochemical Analysis
Biochemical Properties
Indium Chloride, Hydrous plays a significant role in biochemical reactions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, it is used as a Lewis acid catalyst in famous organic reactions such as Friedel-Crafts acylation and Diels-Alder reaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is an efficient catalyst for thioacetalization and chemoselectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium chloride, hydrous, can be synthesized through several methods. One common method involves the reaction of indium metal with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the complete dissolution of indium metal and the formation of indium chloride. The reaction can be represented as follows:
2In (s) + 6HCl (aq) → 2InCl₃ (aq) + 3H₂ (g)
Industrial Production Methods: In industrial settings, indium chloride is often produced using high-purity indium metal and concentrated hydrochloric acid. The process involves heating the indium metal in the presence of hydrochloric acid, followed by purification steps to remove impurities. The resulting solution is then evaporated to obtain the hydrous form of indium chloride .
Chemical Reactions Analysis
Types of Reactions: Indium chloride, hydrous, undergoes various chemical reactions, including:
Oxidation: Indium chloride can be oxidized to form indium oxide.
Reduction: It can be reduced to metallic indium using reducing agents such as lithium hydride.
Substitution: Indium chloride can participate in substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Often carried out in diethyl ether solution with lithium hydride at low temperatures.
Substitution: Reactions are usually conducted in polar solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Oxidation: Indium oxide (In₂O₃)
Reduction: Metallic indium (In)
Substitution: Various indium-ligand complexes
Scientific Research Applications
Indium chloride, hydrous, has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Indium chloride, hydrous, can be compared with other similar compounds such as:
Aluminium chloride (AlCl₃): Both are Lewis acids, but aluminium chloride is more commonly used in industrial applications due to its lower cost.
Gallium chloride (GaCl₃): Similar in structure and reactivity, but gallium chloride is less commonly used due to the higher cost of gallium.
Thallium chloride (TlCl₃): Thallium chloride is highly toxic, limiting its use in comparison to indium chloride.
Uniqueness: this compound, stands out due to its high solubility, ability to form stable complexes, and its relatively low toxicity compared to other group 13 chlorides. These properties make it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
143983-91-9 |
|---|---|
Molecular Formula |
Cl3H2InO |
Molecular Weight |
239.19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-PIPERIDINE-4-D-CARBOXYLIC ACID, 4-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL]-, 1,1-DIMETHYLETHYL ESTER](/img/structure/B1145864.png)
![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)

![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)
